N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide
Description
N-{2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide is a synthetic organic compound featuring a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and linked via an ethyl chain to an ethanediamide bridge, terminating in a 3,4-dimethylphenyl moiety. The ethanediamide linker provides conformational flexibility, while the sulfonyl group enhances stability and binding interactions .
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c1-16-6-9-19(15-17(16)2)26-23(29)22(28)25-13-12-20-5-3-4-14-27(20)32(30,31)21-10-7-18(24)8-11-21/h6-11,15,20H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUUIINXDAOLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized with a chlorobenzenesulfonyl group through a sulfonylation reaction. The resulting intermediate is then reacted with an ethylenediamine derivative to introduce the ethanediamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as halogens, alkyl groups, or nitro groups .
Scientific Research Applications
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The pathways involved can vary, but often include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of membrane permeability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine and Amide Motifs
a. N-(1-Benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide (Compound 30)
- Structure : Piperidin-4-yl core with a benzyl group, propionamide linker, and 3,4-dichlorophenyl substituent.
- Key Differences :
- Piperidine Position : 4-yl vs. 2-yl in the target compound, altering steric and electronic interactions.
- Amide Type : Propionamide (flexible three-carbon chain) vs. ethanediamide (shorter, rigid two-carbon linker).
- Substituents : 3,4-Dichloro (electron-withdrawing) vs. 3,4-dimethyl (electron-donating) on the aryl group.
- Synthesis : 61% yield, indicating moderate efficiency .
b. N-(1-Benzylpiperidin-4-yl)-N-(4-Chloro-3-methoxyphenyl)propionamide (Compound 31)
- Structure : Similar to Compound 30 but with a 4-chloro-3-methoxyphenyl group.
- Key Differences :
- Substituents : Methoxy group introduces hydrogen-bonding capacity, contrasting with the dimethyl groups in the target.
- Synthesis : 63% yield, comparable to Compound 30 .
c. N-(2-Hydroxyethyl)-N'-{2-[1-(4-Methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide (CAS 898450-31-2)
- Structure : Ethanediamide linker with a hydroxyethyl group and 4-methylbenzenesulfonyl-piperidin-2-yl moiety.
- Key Differences :
- Sulfonyl Group : 4-Methyl (electron-donating) vs. 4-chloro (electron-withdrawing), affecting piperidine basicity.
- Terminal Group : Hydroxyethyl (hydrophilic) vs. 3,4-dimethylphenyl (lipophilic), influencing solubility.
- Molecular Weight : 397.5 g/mol (vs. ~450–470 g/mol estimated for the target compound) .
Comparative Data Table
Biological Activity
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a chlorobenzenesulfonyl moiety, and an ethanediamide group. Its molecular formula is , with a molecular weight of approximately 445.97 g/mol. The structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine and chlorobenzenesulfonyl groups facilitate binding to specific sites on these targets, potentially modulating their activity. This interaction may lead to alterations in biochemical pathways, contributing to its pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
- Neuroprotective Effects : The compound may demonstrate neuroprotective properties, warranting further exploration in neurodegenerative disease models.
Data Table of Biological Activities
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL.
- Cancer Cell Line Research : In a study assessing the anticancer potential, the compound was tested on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
- Neuroprotective Mechanism Investigation : A recent experiment focused on the neuroprotective effects of the compound in SH-SY5Y cells exposed to oxidative stress. The results showed that treatment with the compound significantly reduced markers of oxidative damage and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
